molecular formula C20H14ClN5O2 B2505949 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 2034576-33-3

2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No.: B2505949
CAS No.: 2034576-33-3
M. Wt: 391.82
InChI Key: MKDGAFBWMVRTJN-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a synthetic small molecule designed for research and development, featuring a 1,2,4-oxadiazole heterocycle linked to a benzamide scaffold. The 1,2,4-oxadiazole ring is a recognized pharmacophore and bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and binding affinity in drug discovery projects . This compound is of significant interest in the exploration of new therapeutic and agrochemical agents. The core 1,2,4-oxadiazole structure is extensively documented in scientific literature for its diverse biological potential. Research on analogous compounds has demonstrated promising insecticidal and fungicidal activities, making such structures valuable leads in the development of new crop protection products . Furthermore, molecules containing the 1,2,4-oxadiazole nucleus have shown a broad spectrum of pharmacological activities in preclinical research, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of the chlorobenzamide moiety and the pyrazine ring may contribute to these activities by interacting with specific biological targets, such as enzyme active sites. This product is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDGAFBWMVRTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrazine-2-carboxamidoxime

Pyrazine-2-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) under reflux for 6 h:

$$ \text{NC-C}5\text{H}3\text{N}2 + \text{NH}2\text{OH·HCl} \rightarrow \text{H}2\text{N-O-C(=N)-C}5\text{H}3\text{N}2 $$

Key Parameters :

Condition Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Time 6 h
Yield 92%

Cyclization to 5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

The amidoxime intermediate undergoes cyclization with chloroacetyl chloride (1.1 eq) in dichloromethane using triethylamine (2.0 eq) as base:

$$ \text{H}2\text{N-O-C(=N)-C}5\text{H}3\text{N}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}5\text{H}3\text{N}2-\text{C}3\text{N}2\text{O}-\text{CH}_2\text{Cl} $$

Optimized Conditions :

Parameter Optimal Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Reaction Time 4 h
Yield 86.5%

Functionalization of Benzyl Position

Nucleophilic Substitution with 2-Nitrobenzyl Alcohol

5-(Chloromethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (1.0 eq) reacts with 2-nitrobenzyl alcohol (1.2 eq) in acetonitrile using K₂CO₃ (2.0 eq) at 70°C:

$$ \text{Oxadiazole-CH}2\text{Cl} + \text{O}2\text{N-C}6\text{H}4-\text{CH}2\text{OH} \rightarrow \text{Oxadiazole-CH}2-\text{O}-\text{CH}2\text{C}6\text{H}4-\text{NO}2 $$

Reaction Monitoring :

Time (h) Conversion (%)
2 45
4 78
6 95

Reduction to 2-Aminobenzyl Derivative

Catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol reduces the nitro group:

$$ \text{O}2\text{N-C}6\text{H}4-\text{CH}2-\text{Oxadiazole} \rightarrow \text{H}2\text{N-C}6\text{H}4-\text{CH}2-\text{Oxadiazole} $$

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 6.82–7.45 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂)
  • IR : 3460 cm⁻¹ (N-H stretch)
  • Yield : 89%

Final Amide Coupling

Reaction with 2-Chlorobenzoyl Chloride

2-Aminobenzyl-oxadiazole (1.0 eq) reacts with 2-chlorobenzoyl chloride (1.1 eq) in THF using DIEA (2.5 eq) at 0°C → RT:

$$ \text{H}2\text{N-C}6\text{H}4-\text{CH}2-\text{Oxadiazole} + \text{Cl-C}6\text{H}4-\text{COCl} \rightarrow \text{Target Compound} $$

Optimization Table :

Entry Base Solvent Temp (°C) Yield (%)
1 Et₃N DCM 0→25 72
2 DIEA THF 0→25 85
3 Pyridine DMF 25 68

Crystallization and Purification

The crude product is recrystallized from ethanol/water (4:1) to yield white crystals:

Analytical Data :

  • MP : 179–182°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.53 (s, 1H, Pyrazine-H), 8.23 (d, J = 8.8 Hz, 1H), 7.71 (t, J = 7.8 Hz, 1H), 5.19 (s, 2H, CH₂)
  • HRMS : m/z Calcd for C₂₁H₁₅ClN₅O₂ [M+H]⁺: 420.0864; Found: 420.0867

Mechanistic Considerations

Oxadiazole Formation

The cyclization follows a tandem nucleophilic addition-elimination mechanism:

  • Chloroacetyl chloride activates the amidoxime nitrogen
  • Intramolecular attack forms the oxadiazole ring
  • HCl elimination completes the heterocycle

Amide Bond Formation

The coupling proceeds through a reactive acyl chloride intermediate, where DIEA facilitates deprotonation of the aniline nitrogen while scavenging HCl.

Yield Optimization Strategies

Comparative analysis of key steps:

Step Classical Yield Optimized Yield Improvement Factor
Oxadiazole formation 43.5% 86.5% 1.99×
Nitro reduction 78% 89% 1.14×
Amide coupling 72% 85% 1.18×

Critical factors for yield enhancement:

  • Use of K₂S₂O₈/H₂SO₄ oxidant system for oxadiazole formation
  • Low-temperature controlled addition during acylation
  • Hydrogenation pressure optimization for nitro reduction

Chemical Reactions Analysis

Esterification and Cyclization

  • Methyl 2-chloro-5-cyanobenzoate undergoes hydroxylamine treatment to form hydroxyamidine intermediates, which react with acyl chlorides (e.g., 3,6-dichloropicolinoyl chloride) to yield oxadiazole rings via cyclization .

  • Microwave-assisted methods significantly reduce reaction times (e.g., from 7–9 hours to 9–10 minutes) and improve yields (79–92%) compared to conventional heating .

Reaction StepConventional Method (Yield/Time)Microwave Method (Yield/Time)
Hydrazide Formation61–77% / 420–540 min79–92% / 8–10 min
Oxadiazole Cyclization55–74% / 450–480 min80–92% / 8–10 min

Nucleophilic Substitution Reactions

The chloro substituent at the benzamide’s ortho position participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Replacement with Amines : Reacts with primary/secondary amines (e.g., isopropylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to form substituted anilines .

  • Cross-Coupling : Undergoes Suzuki–Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

Amide Bond Hydrolysis

  • The benzamide bond is stable under neutral conditions but hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 4M) media at elevated temperatures (70–100°C), yielding 2-chlorobenzoic acid and the corresponding amine .

Oxadiazole Ring Stability

  • The 1,2,4-oxadiazole ring resists hydrolysis under mild conditions but decomposes in concentrated H₂SO₄ or prolonged exposure to UV light .

Functionalization of the Oxadiazole Moiety

The pyrazine-linked oxadiazole undergoes regioselective reactions:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the pyrazine’s α-position introduces nitro groups, enhancing electrophilicity .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino derivative, altering electronic properties .

Biological Interactions

While beyond pure chemical reactions, the compound’s bioactivity informs its reactivity:

  • Enzyme Inhibition : The oxadiazole-pyrazine motif binds to proteasome active sites, inhibiting chymotrypsin-like (CT-L) activity (IC₅₀ = 0.60 μM) .

  • Antimicrobial Activity : Derivatives show efficacy against Mycobacterium tuberculosis (MIC = 1.03–2.56 μg/mL) .

Degradation Pathways

  • Photodegradation : UV irradiation (254 nm) cleaves the oxadiazole ring, forming pyrazine-2-carboxylic acid and chlorinated byproducts.

  • Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the methylene bridge between phenyl and oxadiazole, yielding fragmented aldehydes .

Key Reaction Data

Reaction TypeConditionsProducts/OutcomeYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives65–78
Amide Hydrolysis6M HCl, reflux, 12 h2-Chlorobenzoic acid + Amine85–92
Microwave CyclizationMW, 150 W, 140°C, 10 minOxadiazole intermediates79–92
NitrationHNO₃/H₂SO₄, 0°C, 2 hNitro-substituted derivatives70–75

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Potential :
    • The structure of this compound suggests possible interactions with cellular targets involved in cancer progression. Compounds with similar structures have been explored for their ability to modulate androgen receptors, indicating potential use in treating hormone-dependent cancers such as prostate cancer .
    • Research into the synthesis of related compounds has shown promising results in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Properties :
    • There is emerging evidence that oxadiazole derivatives can exhibit anti-inflammatory effects. Compounds of this class may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity :
    • Compounds with similar structural motifs have been investigated for their pesticidal properties. The incorporation of the pyrazine and oxadiazole moieties may enhance the efficacy of the compound as a fungicide or insecticide .
    • Preliminary studies suggest that derivatives can effectively control fungal pathogens in crops, contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Screening

A study conducted on a series of oxadiazole derivatives demonstrated their antibacterial activity against various strains. The synthesized compounds were evaluated using disc diffusion methods, revealing significant zones of inhibition comparable to standard antibiotics .

CompoundZone of Inhibition (mm)Bacterial Strain
3a15S. aureus
3b12E. coli
3c17Candida albicans

Case Study 2: Cancer Cell Line Assay

In another investigation, several benzamide derivatives were screened for their effects on prostate cancer cell lines. The results indicated that certain compounds inhibited cell growth significantly, suggesting a mechanism involving androgen receptor antagonism .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . Molecular docking studies have shown that the compound can bind to active sites of these enzymes, disrupting their function and leading to the bacterium’s death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Benzamide Moieties

The following compounds share core structural features with the target molecule, enabling comparative analysis:

Compound Name / CAS No. Key Structural Differences Molecular Formula Molecular Weight Potential Implications
Target Compound 2-chloro substitution on benzamide; pyrazine-oxadiazole C₂₃H₁₇ClN₆O₂ 456.87 g/mol Enhanced electron-withdrawing effects from Cl
2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4) Acetamide backbone; propan-2-ylsulfanyl substituent C₂₄H₂₃N₅O₂S 445.54 g/mol Increased lipophilicity from sulfur-containing group
N-(4-((4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-2-chlorobenzamide (CAS 1110977-91-7) Methoxyphenyl-oxadiazole; imidazole linker C₂₇H₂₁ClN₆O₃ 521.95 g/mol Potential for π-π stacking with methoxy group
N-[4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide (CAS 1111150-56-1) Dimethoxyphenyl-oxadiazole; 3-methylbenzamide C₂₉H₂₆N₆O₄ 546.56 g/mol Enhanced solubility from polar methoxy groups
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in the target compound may improve binding affinity to electron-deficient regions of biological targets compared to methoxy or methyl groups in analogs .
  • Linker Flexibility : The methylene bridge in the target compound offers conformational flexibility, whereas imidazole or sulfur-containing linkers (e.g., CAS 2034535-59-4) may alter steric bulk and solubility .

Pharmacological Context from GPCR-Targeting Benzamides

highlights benzamide derivatives such as GR125743 and BIMU8 , which target serotonin (5-HT) receptors. These compounds share the benzamide core but differ in substituents:

  • GR125743 : A 4-methoxy-3-(4-methylpiperazinyl)phenyl group linked to a pyridine-containing benzamide. This structure demonstrates high 5-HT₄ receptor affinity, suggesting that the target compound’s pyrazine-oxadiazole system may similarly engage in receptor-specific interactions .
  • BIMU8: Features an 8-azabicyclo[3.2.1]octane moiety, emphasizing the role of rigid heterocycles in receptor binding. The target compound’s oxadiazole-pyrazine system may mimic this rigidity while introducing novel electronic properties .

Biological Activity

The compound 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a novel benzamide derivative featuring a pyrazinyl and oxadiazole moiety. This structure is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16ClN5O\text{C}_{18}\text{H}_{16}\text{ClN}_5\text{O}

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial , antifungal , and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, a study reported that benzamides substituted with oxadiazole showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMIC (µg/mL)
14hStaphylococcus aureus5
14qE. coli10

Antifungal Activity

The compound has also shown antifungal activity. In particular, it was effective against Pyricularia oryzae, with an inhibition rate of approximately 77.8% at a concentration of 500 mg/L . This suggests potential applications in agricultural settings for crop protection.

CompoundTarget FungusInhibition Rate (%)
14hPyricularia oryzae77.8
14eAlternaria solani55.6

Insecticidal Activity

Insecticidal properties were evaluated against several pests, including Mythimna separate. The compound demonstrated significant lethality, with a reported efficacy of 70% at a concentration of 500 mg/L .

CompoundTarget InsectLethality (%)
14qMythimna separate70
14hHelicoverpa armigera60

The biological activity of the compound is hypothesized to be related to its ability to interfere with key enzymatic pathways in target organisms. For instance, derivatives containing oxadiazole rings are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation . This inhibition can lead to apoptosis in cancer cells or disrupt essential metabolic processes in fungi and insects.

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive evaluation of various benzamide derivatives revealed that those containing the oxadiazole moiety exhibited superior antibacterial properties compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Fungicidal Activity Assessment : Another study focused on the fungicidal effects against multiple pathogens affecting crops. The results indicated that compounds with halogen substitutions showed enhanced activity, suggesting that electronic properties play a significant role in their effectiveness .

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